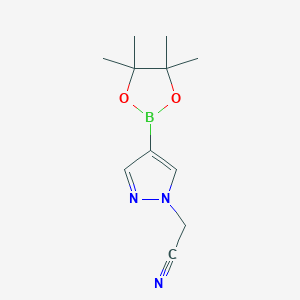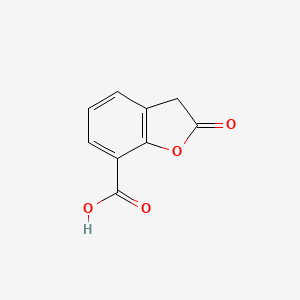
N-methyl-5-phenyl-1,3-thiazol-2-amine
説明
“N-methyl-5-phenyl-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 1344198-25-9 . It is a powder at room temperature . The molecular weight of this compound is 190.27 .
Synthesis Analysis
Thiazoles are organic five-aromatic ring compounds . They are used to obtain free carbene particles and complexed with transition metals . Aryl thiazoles were prepared and evaluated for their anticancer actions .Molecular Structure Analysis
The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used in the reaction of Stetter and benzoin condensation . They have potent biological applications .Physical And Chemical Properties Analysis
“N-methyl-5-phenyl-1,3-thiazol-2-amine” is a powder at room temperature . It has a molecular weight of 190.27 .科学的研究の応用
Drug Discovery and Pharmacology
N-methyl-5-phenyl-1,3-thiazol-2-amine and its derivatives have been the subject of extensive research in drug discovery, mainly due to their potential therapeutic effects and relevance in pharmacology. Notable applications include:
Investigation of Orexin Receptor Mechanisms
Studies have examined the role of orexin receptors in compulsive food consumption, suggesting that antagonists targeting these receptors could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Understanding Metabolism and Pharmacokinetics
The metabolism and excretion pathways of thiazole derivatives have been studied in animal models, providing insights into the pharmacokinetics of these compounds, which is crucial for drug development (Tang et al., 2002).
Role in Enzymatic Reactions
The compound's involvement in enzymatic N-demethylation reactions has been investigated, revealing interesting isotope effects and insights into the metabolic pathways of tertiary amines (Abdel-Monem, 1975).
Potential as a Diuretic Agent
Some studies have focused on the synthesis of thiazole derivatives to discover new diuretic agents, highlighting the significant potential of these compounds in increasing the excretion of water and electrolytes (Ergena et al., 2022).
Biochemical and Molecular Studies
N-methyl-5-phenyl-1,3-thiazol-2-amine derivatives have also been used in biochemical studies to understand molecular mechanisms, receptor interactions, and cellular responses:
Investigation of Aryl Hydrocarbon Receptor Activation
Certain derivatives have been characterized as strong activators of the aryl hydrocarbon receptor (AhR) in both rat and human models, contributing to understanding the role of AhR in drug metabolism and its implications for drug safety and effectiveness (Coe et al., 2022).
Exploration of Anti-inflammatory and Antioxidant Properties
Thiazole derivatives have been studied for their anti-inflammatory and antioxidant properties, particularly in models of diabetes mellitus. These studies shed light on the potential therapeutic applications of these compounds in treating oxidative stress and inflammation-related diseases (Yang et al., 2014).
Safety And Hazards
将来の方向性
Thiazoles are one of the significant potential things in the mainly increasing chemical world of compounds having notable pharmacological actions . They are being prepared for expenditure in cancer therapy . Further refinement of the microbiological profile and hit-to-lead optimization is expected .
特性
IUPAC Name |
N-methyl-5-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-11-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNMADQKOPLFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5-phenyl-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



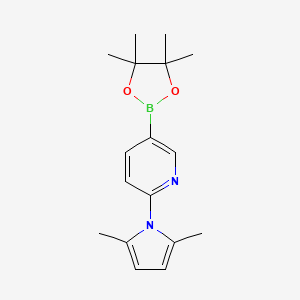
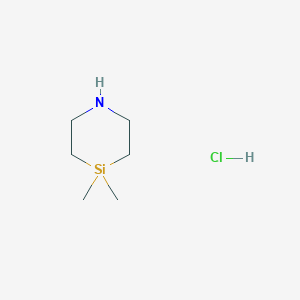
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)
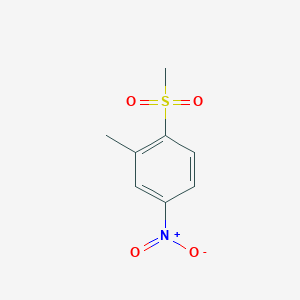
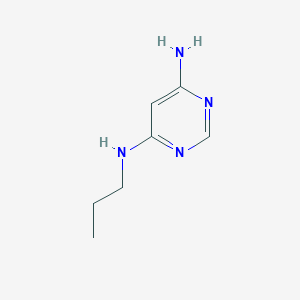
![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)
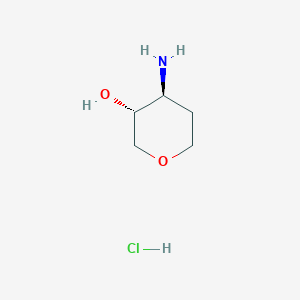
![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)

![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)
